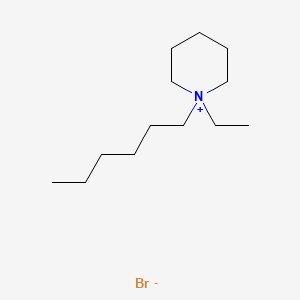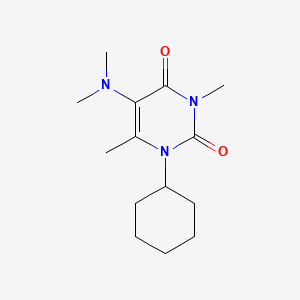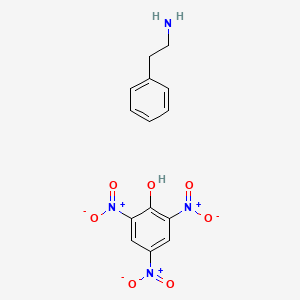
2-Phenylethanamine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethanamine;2,4,6-trinitrophenol involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 2-Phenylethanamine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the formation of 2,4,6-trinitrophenol . The subsequent reaction with 2-Phenylethanamine involves mixing the two compounds in a suitable solvent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes using automated equipment to handle the highly exothermic reactions safely. The production of 2-Phenylethanamine typically involves the reduction of nitrostyrene or the decarboxylation of phenylalanine . The final combination of these two compounds is carried out in controlled environments to ensure safety and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethanamine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The nitro groups in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, reducing agents like hydrogen or metal hydrides, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure safety and efficiency .
Major Products Formed
Major products formed from these reactions include various nitro derivatives, amines, and substituted phenols. The specific products depend on the reagents and conditions used in the reactions .
Aplicaciones Científicas De Investigación
2-Phenylethanamine;2,4,6-trinitrophenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Phenylethanamine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. 2-Phenylethanamine acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . 2,4,6-Trinitrophenol exerts its effects through its explosive properties and its ability to uncouple oxidative phosphorylation in biological systems . The combination of these two compounds results in a unique mechanism of action that involves both neurological and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Similar in structure to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Phenethylamine: The base structure of 2-Phenylethanamine, lacking the nitro groups present in 2,4,6-trinitrophenol.
Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties similar to 2,4,6-trinitrophenol.
Uniqueness
2-Phenylethanamine;2,4,6-trinitrophenol is unique due to its combination of a stimulant amine and a highly explosive nitrophenol. This combination results in distinct chemical and physical properties that are not observed in the individual components .
Propiedades
Número CAS |
25566-62-5 |
|---|---|
Fórmula molecular |
C14H14N4O7 |
Peso molecular |
350.28 g/mol |
Nombre IUPAC |
2-phenylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11N.C6H3N3O7/c9-7-6-8-4-2-1-3-5-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6-7,9H2;1-2,10H |
Clave InChI |
RDBGBFBQFGSANM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


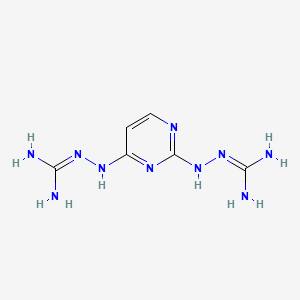
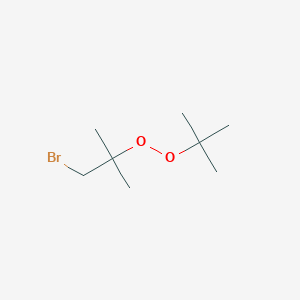
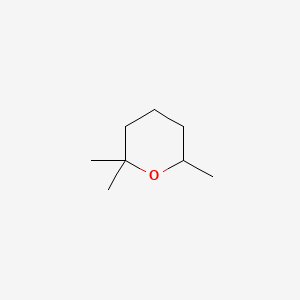
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

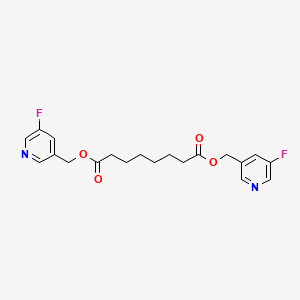


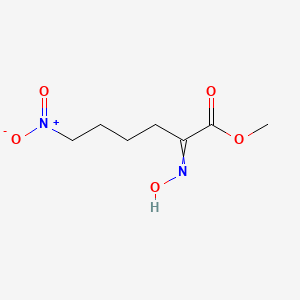

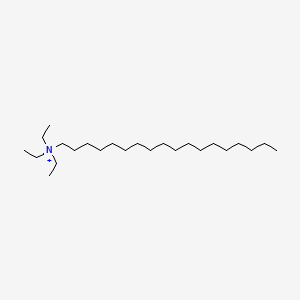
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
